4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline
Description
This compound is a quinoline derivative featuring a 4-fluorophenylpiperazine group at position 4, a methoxy group at position 6, and a 4-methoxybenzoyl substituent at position 2. The quinoline core is a privileged scaffold in medicinal chemistry due to its versatility in binding to biological targets, such as kinases and neurotransmitter receptors.
Properties
IUPAC Name |
[4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinolin-3-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26FN3O3/c1-34-22-9-3-19(4-10-22)28(33)25-18-30-26-12-11-23(35-2)17-24(26)27(25)32-15-13-31(14-16-32)21-7-5-20(29)6-8-21/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQILZAFXHDNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=C(C=C5)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the coupling with methoxyquinoline and methoxyphenyl groups. Common synthetic methods include:
Cyclization of 1,2-diamine derivatives: with sulfonium salts to form protected piperazines.
Aza-Michael addition: between diamines and sulfonium salts.
Palladium-catalyzed cross-coupling reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline: can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated analogs.
Scientific Research Applications
4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological receptors.
Biology: Investigation of its interactions with biological macromolecules and potential therapeutic effects.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with dopamine and serotonin receptors, potentially modulating their activity . The quinoline and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Structural Analogues with Piperazine/Quinoline Hybrids
Key Observations
- Substituent Effects: The 4-methoxybenzoyl group in the target compound may improve π-π stacking interactions in receptor binding compared to sulfonyl or amino substituents . Piperazine vs. Piperidine: Piperazine derivatives (target compound) exhibit stronger basicity, which may influence solubility and blood-brain barrier penetration compared to piperidine-containing analogues .
Synthetic Routes :
- Physicochemical Properties: The hydrochloride salt form of the target compound () improves aqueous solubility compared to free bases (e.g., ’s sulfonyl analogue) . Pyrazoloquinoline derivatives () exhibit superior thermal stability (decomposition >250°C) due to fused heterocyclic systems .
Research Findings and Functional Implications
- Receptor Affinity: Piperazine-containing quinolines (e.g., target compound) are often explored for CNS targets due to structural similarity to aripiprazole and other antipsychotics .
- Antimicrobial Activity: Chloro-substituted quinolines () show moderate activity against Gram-positive bacteria, suggesting halogenation enhances membrane disruption .
- Optoelectronic Applications: Pyrazoloquinolines () demonstrate strong blue-light emission, highlighting the role of fused heterocycles in material science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
